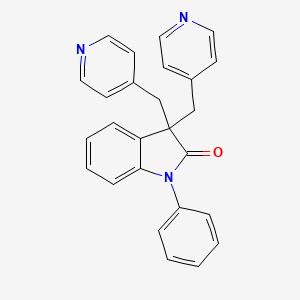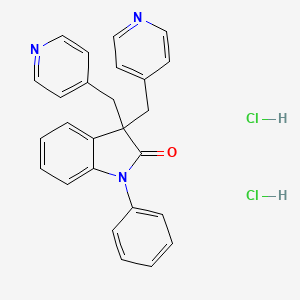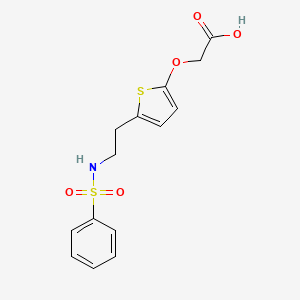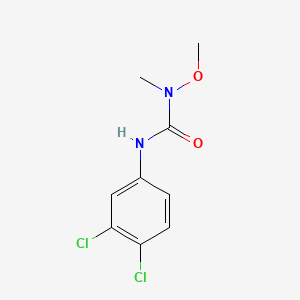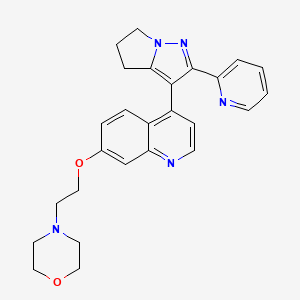
LY2109761
Übersicht
Beschreibung
LY2109761 ist eine neuartige Verbindung, die als dualer Inhibitor des transformierenden Wachstumsfaktors Beta-Rezeptors Typ I und Typ II wirkt. Diese Verbindung hat ein erhebliches Potenzial in verschiedenen therapeutischen Anwendungen gezeigt, insbesondere in der Behandlung von Krebs und Fibrose. Durch die Hemmung des transformierenden Wachstumsfaktors Beta-Signalwegs kann this compound das Tumorwachstum, die Metastasierung und die Fibrose unterdrücken, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckwerte, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfordert die Skalierung des Laborsyntheseprozesses bei gleichzeitiger Aufrechterhaltung der Qualität und Konsistenz des Endprodukts. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung hochwertiger Rohstoffe und die Implementierung strenger Qualitätskontrollmaßnahmen. Der Produktionsprozess kann auch Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um die gewünschten Reinheitsgrade zu erreichen .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Werkzeug zur Untersuchung des transformierenden Wachstumsfaktors Beta-Signalwegs und seiner Rolle in verschiedenen chemischen Prozessen eingesetzt.
Biologie: LY2109761 wird verwendet, um die biologischen Wirkungen der Hemmung des transformierenden Wachstumsfaktors Beta zu untersuchen, einschließlich seiner Auswirkungen auf Zellwachstum, -wanderung und -differenzierung.
Medizin: Die Verbindung hat sich in der Behandlung verschiedener Krebsarten gezeigt, darunter Bauchspeicheldrüsenkrebs und hepatozelluläres Karzinom, indem sie das Tumorwachstum und die Metastasierung hemmt. .
Industrie: This compound wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der Arzneimittelforschung und -entwicklung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Kinaseaktivität des transformierenden Wachstumsfaktors Beta-Rezeptors Typ I und Typ II. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle wie Smad2 und blockiert so den transformierenden Wachstumsfaktor Beta-Signalweg. Als Ergebnis kann die Verbindung das Wachstum, die Migration und die Invasion von Tumorzellen unterdrücken sowie Fibrose und Entzündungen reduzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LY2109761 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The production process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY2109761 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu ermöglichen .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus den Reaktionen von this compound gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung umfassen .
Wirkmechanismus
LY2109761 exerts its effects by inhibiting the kinase activity of transforming growth factor beta receptor type I and type II. This inhibition prevents the phosphorylation of downstream signaling molecules such as Smad2, thereby blocking the transforming growth factor beta signaling pathway. As a result, the compound can suppress tumor cell growth, migration, and invasion, as well as reduce fibrosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Galunisertib: Ein weiterer Inhibitor des transformierenden Wachstumsfaktors Beta-Rezeptors mit ähnlichen therapeutischen Anwendungen.
GW788388: Eine Verbindung, die ebenfalls den transformierenden Wachstumsfaktor Beta-Signalweg angreift.
Einzigartigkeit von LY2109761
This compound ist einzigartig in seiner dualen Hemmung sowohl des transformierenden Wachstumsfaktors Beta-Rezeptors Typ I als auch Typ II, was eine umfassendere Unterdrückung des transformierenden Wachstumsfaktors Beta-Signalwegs ermöglicht. Diese duale Hemmung macht this compound besonders effektiv bei der Reduktion von Tumorwachstum und -metastasierung sowie bei der Behandlung von Fibrose .
Eigenschaften
IUPAC Name |
4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVSLOZUHKNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470111 | |
| Record name | LY2109761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-71-1 | |
| Record name | LY-2109761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY2109761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2109761 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LY2109761?
A1: this compound inhibits the kinase activity of both TGF-β type I (TβRI) and type II (TβRII) receptors. [, , ] This effectively blocks the TGF-β signaling pathway, a crucial pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: How does this compound affect the TGF-β/Smad signaling pathway?
A2: this compound prevents the phosphorylation of Smad2 and Smad3, downstream signaling molecules in the TGF-β pathway. [, , , , , , ] This blockage disrupts the signal transduction cascade, ultimately impacting gene expression regulated by TGF-β.
Q3: Does this compound impact the Smad-independent TGF-β signaling pathway?
A3: Research suggests that this compound might not significantly affect the Smad-independent arm of TGF-β signaling. For instance, it did not show any impact on Nox4 expression and reactive oxygen species (ROS) levels in a study using human umbilical vein endothelial cells. []
Q4: What are the downstream effects of this compound on cellular processes?
A4: this compound has shown to inhibit tumor cell growth, migration, and invasion, and induce apoptosis in various cancer cell lines. [, , , , , , ] This inhibitory effect on cellular processes is attributed to its ability to modulate the expression of genes involved in cell adhesion (e.g., E-cadherin), angiogenesis (e.g., VEGF), and extracellular matrix remodeling (e.g., MMPs).
Q5: How does this compound impact the tumor microenvironment?
A5: Research indicates that this compound can modulate the tumor microenvironment by reducing the stromal component of tumors. [] It also inhibits the proliferation of cancer-associated fibroblasts and interrupts the crosstalk between cancer cells and their surrounding environment, leading to a decrease in tumor growth and dissemination.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H29N5O2, and its molecular weight is 443.55 g/mol.
Q7: Is there information on the structure-activity relationship of this compound and its analogs?
A7: The provided research focuses on this compound specifically. Comparative studies with structural analogs are not included.
Q8: Has this compound demonstrated efficacy in preclinical models?
A8: Yes, this compound has shown promising preclinical efficacy in various cancer models. For example, it inhibited the growth and metastasis of pancreatic cancer cells in an orthotopic murine model. [] It also enhanced the efficacy of radiation therapy in glioblastoma models. []
Q9: Has resistance to this compound been observed in any studies?
A9: Yes, a study using a mouse skin model of chemically induced carcinogenesis observed the development of acquired resistance to this compound upon long-term exposure. [] The resistant tumors displayed elevated phospho-Smad2 levels and were more aggressive and inflammatory.
Q10: Are there specific biomarkers associated with this compound's efficacy?
A10: While the research highlights the role of phospho-Smad2 as a pharmacodynamic marker of this compound activity, [] further research is needed to identify reliable biomarkers for predicting and monitoring its efficacy in clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)
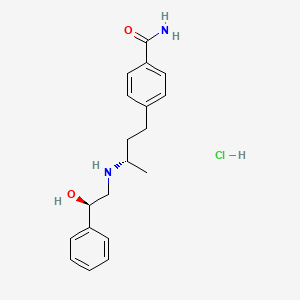
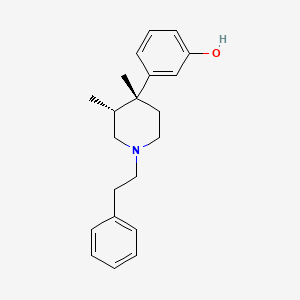
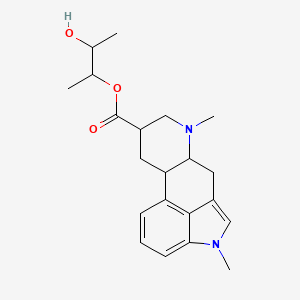
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
